molecular formula C9H7ClN2O2S B3203862 2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester CAS No. 1023531-08-9

2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester

Cat. No.: B3203862
CAS No.: 1023531-08-9
M. Wt: 242.68 g/mol
InChI Key: BMLKUJDKRBSLQO-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester (CAS 1023531-08-9) is a high-purity chemical compound offered for research and development applications . With the molecular formula C 9 H 7 ClN 2 O 2 S and a molecular weight of 242.68 g/mol, it serves as a versatile and valuable synthetic intermediate, particularly in medicinal chemistry and drug discovery . This compound features a benzothiazole core functionalized with an electron-donating amino group, a chloro substituent, and a methyl ester. This unique combination of moieties makes it a key precursor for the synthesis of more complex molecules, allowing for further derivatization through reactions at the amine, ester, and chloro group sites. The methyl ester can be hydrolyzed to a carboxylic acid, while the chloro group is amenable to metal-catalyzed cross-coupling reactions, enabling the construction of diverse chemical libraries for biological screening. As a specialized building block, it is instrumental in the development of novel compounds with potential pharmacological activities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information .

Properties

IUPAC Name

methyl 2-amino-6-chloro-1,3-benzothiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLKUJDKRBSLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Cl)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester typically involves multiple steps. One common method starts with the reaction of 2-aminobenzothiazole with chlorinating agents to introduce the chlorine atom at the 6th position. Subsequently, the carboxylic acid group is introduced through a series of reactions involving carboxylation agents, followed by esterification to form the methyl ester.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions, particularly at the chlorine or amino groups, can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, including 2-amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit activity against multiple cancer cell lines through various mechanisms:

  • Mechanism of Action : Benzothiazole derivatives can inhibit metalloenzymes such as carbonic anhydrase, which is often overexpressed in tumors. This inhibition can lead to reduced tumor growth and metastasis .
  • Case Studies :
    • Aiello et al. synthesized fluorinated derivatives of benzothiazole that demonstrated significant anti-tumor activity against MDA-MB-468 and MCF-7 cell lines, with specific enhancements in apoptosis markers like caspase-3 .
    • Other studies have shown that derivatives of 2-amino-benzothiazole exhibit cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, indicating their potential as lead compounds for new anticancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It shows promise in treating infections caused by antibiotic-resistant bacteria. For instance, patents have been filed regarding the use of amino benzothiazole compounds to combat resistant strains .

Intermediate in Organic Synthesis

The unique structure of this compound allows it to serve as an important intermediate in the synthesis of various organic compounds:

  • Reactivity : The compound can undergo several chemical reactions, including nucleophilic substitutions and condensation reactions, making it versatile for synthesizing more complex molecules.
  • Applications in Dye Chemistry : It is utilized in the preparation of azo-metal chelate dyes, showcasing its utility beyond pharmaceuticals .

Polymer Chemistry

The incorporation of benzothiazole derivatives into polymer matrices has been explored for enhancing material properties:

  • Thermal Stability : These compounds can improve the thermal stability and mechanical strength of polymers, making them suitable for high-performance applications.
  • Optoelectronic Materials : Research is ongoing into their use in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic properties.

Summary Table of Biological Activities

Activity TypeCompound DerivativeTarget Cell LinesIC50 Values (µM)
AnticancerFluorinated BenzothiazolesMDA-MB-468, MCF-74.0
AntimicrobialAmino BenzothiazolesVarious resistant strainsNot specified
Antitumor2-Amino-BenzothiazolesHepG2, MCF-7Ranges from 0.24 to 0.92

Mechanism of Action

The mechanism by which 2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganisms. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Critical Analysis of Research Findings

  • Electron-withdrawing effects : The chloro substituent in the target compound enhances electrophilic reactivity compared to methyl or hydrogen substituents in analogs.
  • Amino group impact: The amino group increases solubility in polar solvents (e.g., DMSO or water) relative to non-polar analogs like methyl-substituted benzothiazoles.
  • GC-MS behavior : Benzothiazole esters produce distinct fragmentation patterns (e.g., loss of COOCH₃) compared to aliphatic esters, which fragment via β-scission.

Biological Activity

2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a benzothiazole ring, which is known for its pharmacological potential, including antimicrobial and anti-inflammatory properties. The following sections will explore the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8ClN_2O_2S, with a molecular weight of approximately 242.68 g/mol. Its structure consists of a benzothiazole core substituted with an amino group, a chloro atom, and a carboxylic acid methyl ester, which contribute to its reactivity and biological interactions .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies indicate that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The derivatives of this compound have also been investigated for their potential anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. It is believed to bind to enzymes or receptors involved in bacterial resistance mechanisms. This interaction is crucial for understanding its pharmacological profile and optimizing its efficacy as an antimicrobial agent .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-Amino-benzothiazoleLacks chloro and carboxylic acid groupsMore basic; used primarily as an intermediate
2-Amino-4-methoxy-benzothiazoleContains methoxy group instead of chloroExhibits different solubility characteristics
Methyl 2-amino-benzothiazole-6-carboxylateSimilar core structure but different substituentsUsed in dye applications; less bioactive
Ethyl 2-amino-benzothiazole-6-carboxylateEthyl group instead of methylAlters physical properties like boiling point

This table illustrates how the chlorine substitution in this compound may enhance its reactivity and biological activity compared to other benzothiazole derivatives .

Study on Anticancer Activity

In related research on benzothiazole derivatives, compounds similar to 2-amino-6-chloro-benzothiazole were evaluated for anticancer activity. For instance, a study reported that certain benzothiazoles exhibited potent inhibitory effects against cancer cell lines such as MCF-7 and PC3, with IC50 values ranging from 0.315 to 2.66 μM . Although specific data for the target compound is limited, these findings suggest a potential for anticancer applications.

Interaction with Kinases

Further investigations into the mechanism of action revealed that some benzothiazoles can interact with kinases involved in cancer progression. For example, compounds related to the benzothiazole scaffold were found to inhibit EGFR kinase with IC50 values around 94.7 nM . This indicates that derivatives of 2-amino-6-chloro-benzothiazole may also possess similar kinase inhibitory activities.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress using TLC or HPLC to minimize byproducts.
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) to enhance yield.
  • Use temperature-controlled steps (e.g., 0–5°C for amination to prevent over-reaction) .

How should researchers characterize this compound using spectroscopic and chromatographic methods?

Basic Research Question
Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 3.8–4.0 ppm for methyl ester protons) .
  • IR : Detect characteristic bands (e.g., ~1700 cm⁻¹ for ester C=O, ~3400 cm⁻¹ for NH₂ stretching) .
  • GC-MS : Use polar columns (e.g., DB-5MS) to separate ester derivatives; compare retention times with libraries (e.g., Wiley/NIST) .

Validation : Cross-reference spectral data with structurally analogous compounds, such as 7-benzothiazolecarboxylic acid methyl ester (CAS 1038509-28-2) .

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (based on SDS for 2-aminobenzothiazole analogs) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., chlorinated solvents).
  • Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Advanced Research Question
Scenario : Discrepancies in melting points (e.g., reported mp 137–139°C for 2-amino-4-methylbenzothiazole vs. experimental observations) .
Methodology :

  • Recrystallization : Purify the compound using mixed solvents (e.g., ethanol/water) to remove impurities affecting mp.
  • DSC Analysis : Perform differential scanning calorimetry to confirm phase transitions.
  • Cross-Validation : Compare NMR/IR data with high-purity standards (e.g., >98% purity) to rule out solvent residues .

What strategies are effective for improving the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

  • pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–13). Monitor ester hydrolysis via HPLC, noting instability in alkaline conditions (pH >10) .
  • Thermal Stability : Use TGA to identify decomposition thresholds (e.g., >150°C for ester cleavage). Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

How can computational chemistry tools predict the reactivity of this compound in novel reactions?

Advanced Research Question

  • DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., amino group for cross-coupling reactions).
  • Molecular Dynamics : Simulate solvent interactions to predict solubility trends (e.g., DMSO vs. methanol) .
  • SAR Analysis : Compare with analogs like 4-amino-5-chloro-2-methoxybenzoic acid derivatives to infer bioactivity .

What methods are recommended for detecting and quantifying trace impurities in synthesized batches?

Advanced Research Question

  • HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
  • GC-MS with Internal Standards : Spike samples with deuterated esters (e.g., heptadecanoic acid methyl ester) for quantification .
  • Limit Tests : Follow ICH guidelines for residual solvents (e.g., <500 ppm for chlorinated solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester
Reactant of Route 2
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2-Amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester

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